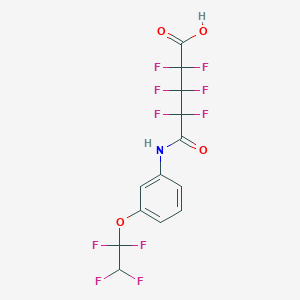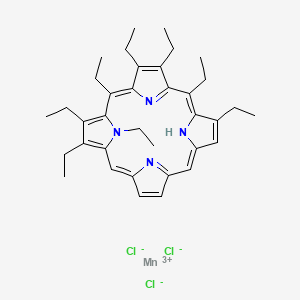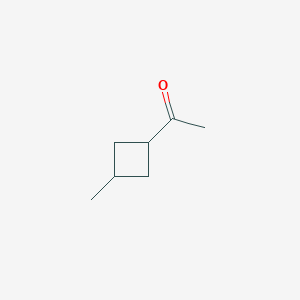
2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated compounds, like the one you’re asking about, are often used in various industries due to their unique properties. They are typically characterized by high thermal stability, chemical resistance, and unique surface properties .
Synthesis Analysis
The synthesis of fluorinated compounds can be complex and often involves several steps. One common method is the use of fluorinating agents, which can introduce fluorine atoms into the molecule .Molecular Structure Analysis
The molecular structure of fluorinated compounds is typically characterized by the presence of multiple fluorine atoms. These atoms can significantly influence the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique surface properties. They often have low surface tension, high density, and low reactivity .Aplicaciones Científicas De Investigación
Ferroelectric Liquid Crystals
One notable application is in the development of novel ferroelectric liquid crystals (FLCs), as demonstrated by Aoki and Nohira (1997). They synthesized a ferroelectric liquid crystal using optically active components, aiming for a high spontaneous polarization value and fast response times. Although the specific compound was not mentioned, the research into FLCs underscores the potential of fluorinated compounds in enhancing the electrical properties of liquid crystals for applications in displays and optical devices (Aoki & Nohira, 1997).
Antibacterial Agents
Another significant area of application is in the synthesis of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antibacterial activity. Chu et al. (1986) prepared novel compounds characterized by fluorine atoms and substituted amino groups, showing excellent in vitro potency and in vivo efficacy as antibacterial agents. This highlights the role of fluorinated compounds in the development of new pharmaceuticals (Chu et al., 1986).
Fluoro-Substituted α-Amino Acids
The synthesis of new types of fluoro-substituted α-amino, α-hydroxy, and α-mercapto acids using hexafluoroacetone as a protecting and activating reagent represents a fascinating application in peptide and depsipeptide modification. Osipov et al. (2004) illustrated the potential of partially fluorinated a-functionalized carboxylic acids in the rational design and elucidation of secondary structures, contributing to advancements in biochemistry and materials science (Osipov et al., 2004).
Synthetic Ion Channels
Ali et al. (2012) utilized a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The application of fluorinated compounds in the control of ionic species transport through nanochannels opens new avenues for light-induced controlled release, sensing, and information processing, highlighting the compound's versatility in nanotechnology (Ali et al., 2012).
Environmental Science
In the environmental science domain, Ellis et al. (2004) explored the degradation of fluorotelomer alcohols as a likely atmospheric source of perfluorinated carboxylic acids. This study provides insights into the environmental fate and impact of fluorinated materials, emphasizing the need for understanding the ecological implications of chemical compounds (Ellis et al., 2004).
Safety and Hazards
Direcciones Futuras
The field of fluorinated compounds is a dynamic area of research, with new synthesis methods and applications being developed regularly. Future directions may include the development of more efficient synthesis methods, the exploration of new applications, and the study of the environmental impact of these compounds .
Propiedades
IUPAC Name |
2,2,3,3,4,4-hexafluoro-5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)anilino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F10NO4/c14-7(15)12(20,21)28-6-3-1-2-5(4-6)24-8(25)10(16,17)13(22,23)11(18,19)9(26)27/h1-4,7H,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDGMCWPQWLFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F10NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)

![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)

![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2841242.png)
![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)
![1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2841245.png)
![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)
![N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841247.png)